5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one
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Overview
Description
5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one is an organic compound with the molecular formula C10H19NO3 and a molecular weight of 201.26 g/mol . This compound features a hydroxyl group attached to both the piperidine ring and the pentanone chain, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one typically involves the reaction of 3-hydroxypiperidine with a suitable pentanone derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic attack of the hydroxypiperidine on the carbonyl group of the pentanone .
Industrial Production Methods
Industrial production of this compound may involve bulk manufacturing processes that ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to optimize the production .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halides or amines.
Scientific Research Applications
5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the piperidine ring play crucial roles in its binding to enzymes and receptors, influencing various biochemical processes. The compound may act as an inhibitor or activator of certain enzymes, modulating their activity and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxypiperidine: A related compound with a hydroxyl group on the piperidine ring, used in similar applications.
5-(4-(4-Chlorophenyl)-4-hydroxy-piperidin-1-yl)-1-(4-fluorophenyl)-pentan-1-one: Another derivative with additional functional groups, used in specialized chemical reactions.
Uniqueness
5-Hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one is unique due to its dual hydroxyl groups and the presence of both a piperidine ring and a pentanone chain.
Properties
Molecular Formula |
C10H19NO3 |
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Molecular Weight |
201.26 g/mol |
IUPAC Name |
5-hydroxy-1-(3-hydroxypiperidin-1-yl)pentan-1-one |
InChI |
InChI=1S/C10H19NO3/c12-7-2-1-5-10(14)11-6-3-4-9(13)8-11/h9,12-13H,1-8H2 |
InChI Key |
PSMWKWSTGCHBBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCCCO)O |
Origin of Product |
United States |
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